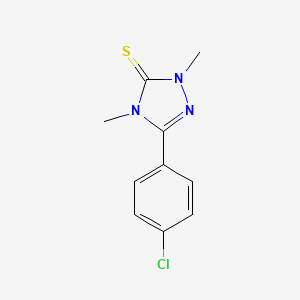
3H-1,2,4-Triazole-3-thione,5-(4-chlorophenyl)-2,4-dihydro-2,4-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3H-1,2,4-Triazole-3-thione,5-(4-chlorophenyl)-2,4-dihydro-2,4-dimethyl- is a heterocyclic compound that belongs to the class of triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a chlorophenyl group and two methyl groups attached to the triazole ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazole-3-thione,5-(4-chlorophenyl)-2,4-dihydro-2,4-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using acidic or basic conditions to yield the desired triazole compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are often employed to enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be used to isolate the final product.
化学反応の分析
Types of Reactions
3H-1,2,4-Triazole-3-thione,5-(4-chlorophenyl)-2,4-dihydro-2,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
科学的研究の応用
3H-1,2,4-Triazole-3-thione,5-(4-chlorophenyl)-2,4-dihydro-2,4-dimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 3H-1,2,4-Triazole-3-thione,5-(4-chlorophenyl)-2,4-dihydro-2,4-dimethyl- involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context.
類似化合物との比較
Similar Compounds
2,4-Dichloroaniline: A compound with similar structural features but different functional groups.
Imidazothiazole: Another heterocyclic compound with a similar ring structure but different substituents.
1,2,4-Triazole Derivatives: Compounds with the same triazole ring but different substituents on the ring.
Uniqueness
3H-1,2,4-Triazole-3-thione,5-(4-chlorophenyl)-2,4-dihydro-2,4-dimethyl- is unique due to the presence of the chlorophenyl group and the specific arrangement of substituents on the triazole ring. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
110623-24-0 |
|---|---|
分子式 |
C10H10ClN3S |
分子量 |
239.73 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-2,4-dimethyl-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C10H10ClN3S/c1-13-9(12-14(2)10(13)15)7-3-5-8(11)6-4-7/h3-6H,1-2H3 |
InChIキー |
BQGRNCIJMQGMBY-UHFFFAOYSA-N |
SMILES |
CN1C(=NN(C1=S)C)C2=CC=C(C=C2)Cl |
正規SMILES |
CN1C(=NN(C1=S)C)C2=CC=C(C=C2)Cl |
Key on ui other cas no. |
110623-24-0 |
同義語 |
5-(4-chlorophenyl)-2,4-dihydro-2,4-dimethyl-3H-1,2,4-triazole-3-thione MDL 19,660 MDL 19660 MDL-19660 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














